4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide
Description
The compound 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide (hereafter referred to as Compound A) is a sulfamoyl benzamide derivative featuring a 1,3-benzothiazol-2-ylamine core. Its molecular formula is C₂₃H₂₇N₃O₆S₂, with an average molecular mass of 505.604 g/mol and a monoisotopic mass of 505.134128 g/mol . The structure includes a bis(2-methoxyethyl)sulfamoyl group at the 4-position of the benzamide ring and a 4-ethoxy-substituted benzothiazole moiety. This compound is part of a broader class of sulfonamide derivatives investigated for diverse biological activities, including enzyme modulation and antimicrobial effects .
Properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O6S2/c1-4-31-18-6-5-7-19-20(18)23-22(32-19)24-21(26)16-8-10-17(11-9-16)33(27,28)25(12-14-29-2)13-15-30-3/h5-11H,4,12-15H2,1-3H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEZKFVOJVNDIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide involves multiple steps. The general synthetic route includes:
Formation of the Benzothiazole Ring: This step typically involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via sulfonation reactions using reagents like chlorosulfonic acid followed by reaction with a suitable amine.
Coupling Reactions: The final step involves coupling the benzothiazole derivative with the benzamide core using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesizers and high-throughput screening techniques.
Chemical Reactions Analysis
4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the benzamide core, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: This compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: It may be used in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with amino acid residues in proteins, while the benzothiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole/Thiazole Ring
Structural analogs of Compound A differ primarily in the substituents on the benzothiazole or thiazole ring, which influence physicochemical properties and biological activity:
Key Observations :
Heterocyclic Core Modifications
Replacement of the benzothiazole ring with other heterocycles alters electronic properties and bioactivity:
Key Observations :
Sulfamoyl Group Variations
Modifications to the sulfamoyl moiety affect polarity and hydrogen-bonding capacity:
Key Observations :
- Polarity : The bis(2-methoxyethyl) group in Compound A contributes to higher polarity (7 H-bond acceptors) compared to diethyl or alkyl-substituted analogs .
- Biological Implications : Nitro-substituted derivatives (e.g., ) may exhibit enhanced reactivity in electron-deficient environments, such as enzyme active sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
